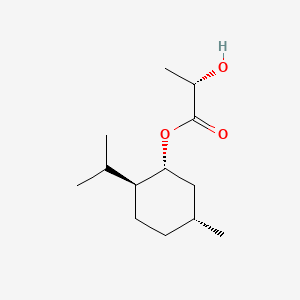

Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-

説明

“Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-” is a mono-constituent substance with the EC number 612-179-8 and CAS number 61597-98-6 . It is also known as Menthyl Lactate . This compound belongs to the class of organic compounds known as menthane monoterpenoids.

Synthesis Analysis

The material is prepared by esterification of menthol with lactic acid . The exact synthesis process is not detailed in the available resources.Physical And Chemical Properties Analysis

The molecular weight of this compound is 228.33 g/mol. It is used to create neutral cooling effects in cosmetic or oral care preparations . More specific physical and chemical properties are not provided in the available resources.科学的研究の応用

Cosmetics and Personal Care

l-Menthyl lactate: is widely used in the cosmetics industry due to its cooling properties and ability to act as a fragrance ingredient . It serves as a masking agent, providing a refreshing sensation on the skin, which is particularly beneficial in products like aftershave, lotions, and sunscreens. Its cooling effect is also advantageous in oral care products such as toothpaste and mouthwash .

Food Industry

In the food sector, l-Menthyl lactate is utilized as a flavoring agent due to its minty aroma. It’s found in products like chewing gum, confections, and beverages, enhancing the sensory experience with its cooling effect . It’s also used as a peppermint booster in various oral care products .

Medicine

l-Menthyl lactate: plays a role in medical applications by providing a cooling sensation on the skin without the use of alcohol or menthol, which can be beneficial in topical treatments and can potentially be used to control transgene expression in therapeutic protein production .

Environmental Science

In environmental science, l-Menthyl lactate could be explored for its potential in plant uptake of lactate-bound metals. This application could offer a sustainable alternative to metal chlorides in agriculture, providing both a labile carbon source and mineral nutrition for plant and microbial growth .

Materials Science

l-Menthyl lactate: is investigated for its properties as a cooling agent in materials science. It can be incorporated into various products to provide a long-lasting cooling effect, which may have applications in developing materials that require temperature regulation .

Agriculture

In agriculture, l-Menthyl lactate could be used as a biostimulant to enhance plant nutrition and soil ecosystem processes. The compound’s ability to provide both a carbon source and mineral nutrition could stimulate plant growth and improve crop yields .

作用機序

L-Menthyl lactate, also known as Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, or (2S)-L-Menthyl l-lactate, is a fascinating compound with a variety of applications in the cosmetic and food industries . This article will delve into the mechanism of action of L-Menthyl lactate, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s worth noting that menthol, a related compound, primarily activates the cold-sensitive trpm8 receptors in the skin .

Mode of Action

This is similar to the action of menthol, which causes a feeling of coolness due to stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes .

Biochemical Pathways

L-Menthyl lactate is part of the lactate family, and lactate plays a crucial role in various physiological cellular functions. It contributes to energy metabolism and signal transduction during immune and inflammatory responses . Lactate can activate a stress response mechanism by eliciting a hormetic response of ROS, thus activating the Nrf2/Keap1/ARE system and the unfolded protein response (UPR) .

Pharmacokinetics

It’s known to be used in various skin, lip, and hair care formulations, suggesting it’s well-absorbed and tolerated by the skin .

Result of Action

L-Menthyl lactate provides a cooling effect, which is perceived as refreshing and pleasant . It’s used as a flavoring ingredient with a slight minty odor and earthy taste . In addition, lactate, in general, serves as a master regulator of many complex pathways regulating crucial cell functions .

Action Environment

L-Menthyl lactate is stable in a wide range of pH , making it versatile for various applications

特性

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-NOOOWODRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301036338 | |

| Record name | Menthyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid or white crystalline solid with a weak chamomile or tobacco odour | |

| Record name | l-Menthyl l-lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/99/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

l-Menthyl lactate | |

CAS RN |

61597-98-6, 59259-38-0 | |

| Record name | l-Menthyl L-Lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL LACTATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BF9E65L7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is l-Menthyl l-Lactate found in some Mentha arvensis L. (cornmint) essential oils but not in Mentha piperita (peppermint) essential oils?

A1: The presence of l-Menthyl l-Lactate in essential oils is linked to specific agricultural practices and plant varieties. Research by [] found that l-Menthyl l-Lactate was present in cornmint oil from India but absent in peppermint oils from the USA. This difference is attributed to:

- Agricultural Practices: The study suggests that prolonged storage of Indian cornmint herb, potentially under humid conditions, allows lactic acid-producing microorganisms to thrive. These microorganisms generate lactic acid, which then reacts with l-Menthol during the distillation process to form l-Menthyl l-Lactate []. This prolonged storage is less common in peppermint production, explaining the absence of l-Menthyl l-Lactate in peppermint oil.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

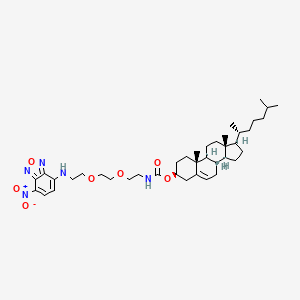

![2-(4-Hydroxy-1,3-thiazol-3-ium-3-yl)ethyl [2-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B1212769.png)